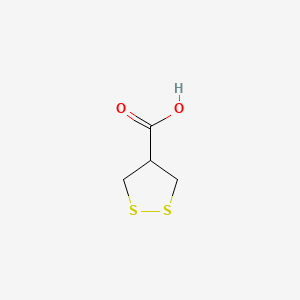

Asparagusic acid

描述

天冬氨酸,系统命名为1,2-二硫杂环戊烷-4-羧酸,是一种有机硫化合物,分子式为C4H6O2S2。 它是一种无色固体,存在于芦笋(Asparagus officinalis)中,被认为是产生气味硫化合物的代谢前体,这些化合物是食用芦笋后尿液中独特气味的来源 。 该分子包含一个杂环二硫键官能团(1,2-二硫杂环戊烷)和一个羧酸侧链 .

作用机制

天冬氨酸通过其含硫的1,2-二硫杂环戊烷环系统发挥作用。 该环系统被认为与各种分子靶点和途径相互作用,增强分子进入细胞的摄取 。 所涉及的确切分子靶点和途径仍在研究中,但该化合物增强膜通透性的能力是其作用机制的关键方面 .

生化分析

Biochemical Properties

Asparagusic acid is a derivative of the cyclic disulfide organic compound 1,2-dithiolane with a carboxylic acid functional group bound to carbon-4 of the heterocycle . It is derived from isobutyric acid . The molecule consists of a heterocyclic disulfide functional group (a 1,2-dithiolane) with a carboxylic acid side chain .

Cellular Effects

This compound has been shown to have a pronounced killing effect on the protoscoleces of Echinococcus multilocularis, a parasite, post-treatment . Following an intervention with this compound, there was an increase in reactive oxygen species (ROS) levels and a decline in mitochondrial membrane potential in the protoscolex . Moreover, this compound treatment resulted in the upregulation of PGI and γ-GGT release in metacestode vesicles, concomitant with the inhibition of germinal cell viability .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been shown to increase ROS levels, which can lead to oxidative stress and damage to cellular components . It also causes a decline in mitochondrial membrane potential, which can disrupt cellular energy production . Furthermore, this compound leads to the upregulation of PGI and γ-GGT release, indicating its influence on enzyme activity .

Temporal Effects in Laboratory Settings

The rate of degradation of this compound appears highly variable between subjects; the typical half-life for odour disappearance is around 4 hours with a between-subject variability of 43.4% . In vitro cytotoxicity assessments demonstrated the low toxicity of this compound towards normal human hepatocytes and HFF cells .

Dosage Effects in Animal Models

In vivo experiments revealed that this compound administration at doses of 10 mg/kg and 40 mg/kg significantly reduced metacestode wet weight . This suggests that the effects of this compound can vary with different dosages in animal models.

Metabolic Pathways

Biosynthetic studies revealed that this compound is derived from isobutyric acid

准备方法

合成路线和反应条件: 从商业上可获得的丙二酸二乙酯衍生物起始原料开发了一种方便的天冬氨酸合成方法。双(羟甲基)丙二酸二乙酯用氢碘酸处理,脱羧和酯水解后得到β,β’-二碘异丁酸。 二氢天冬氨酸是天冬氨酸的还原(二硫醇)形式,通过与三硫代碳酸钠和硫酸的顺序反应制备;随后用热的二甲基亚砜氧化得到天冬氨酸 .

工业生产方法:

化学反应分析

反应类型: 天冬氨酸会发生各种化学反应,包括氧化反应、还原反应和取代反应。

常用试剂和条件:

主要产物:

氧化: 天冬氨酸是二氢天冬氨酸氧化反应的主要产物.

还原: 二氢天冬氨酸是天冬氨酸还原反应的主要产物.

科学研究应用

天冬氨酸有各种科学研究应用,包括:

相似化合物的比较

天冬氨酸与硫辛酸类似,两者都具有一个1,2-二硫杂环戊烷环,一个羧酸与其相连。 天冬氨酸在芦笋中的天然存在及其在产生芦笋尿中特征气味的特定作用中是独一无二的 .

类似化合物:

硫辛酸: 也包含一个1,2-二硫杂环戊烷环,并参与α-酮酸氧化系统,如柠檬酸循环.

二氢天冬氨酸: 天冬氨酸的还原形式,可以被氧化回天冬氨酸.

天冬氨酸独特的性质和应用使其成为各种科学研究领域中重要的化合物。

属性

IUPAC Name |

dithiolane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2S2/c5-4(6)3-1-7-8-2-3/h3H,1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYGMEFRECNWRJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CSS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00176779 | |

| Record name | Asparagusic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Asparagusic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2224-02-4 | |

| Record name | 1,2-Dithiolane-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2224-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dithiolane-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002224024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asparagusic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00176779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASPARAGUSIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VAD3XV509R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Asparagusic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

75.7 - 76.5 °C | |

| Record name | Asparagusic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

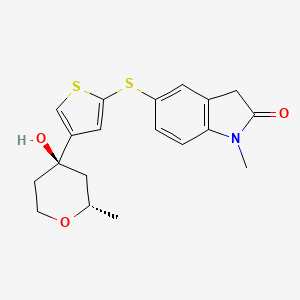

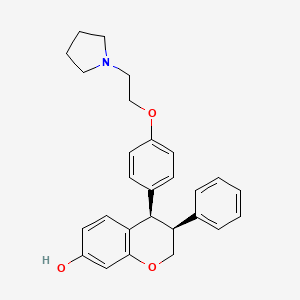

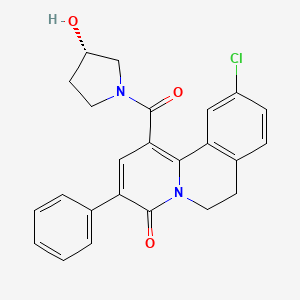

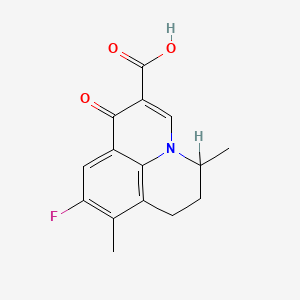

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。